REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:11][N:12]=[C:13]=[S:14]>C(O)(C)C>[C:1]([NH:9][NH:10][C:13](=[S:14])[NH:12][CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
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435 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)NN
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Name
|
|
Quantity
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6 L
|
Type
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solvent
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
230 g
|
Type
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reactant
|
Smiles
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CN=C=S
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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To a gently heated
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Type
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ADDITION
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Details
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After complete addition
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Type
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TEMPERATURE
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Details
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After cooling (ice-bath) the reaction mixture to 17° C.
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Type
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FILTRATION
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Details
|
the obtained precipitate was filtered off
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Type
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WASH
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Details
|
washed with isopropyl alcohol (1.0 L)
|
Type
|
CUSTOM
|
Details
|
This solid was then air-dried over night
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=NC=C1)(=O)NNC(NC)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 615 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |